molecular formula C5H8O2P+ B14272906 Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium CAS No. 144262-79-3

Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium

Cat. No.: B14272906
CAS No.: 144262-79-3
M. Wt: 131.09 g/mol
InChI Key: WATKTGRVARNGRU-UHFFFAOYSA-N
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Description

Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is a specialized phosphonium salt of interest in advanced synthetic organic chemistry. Phosphonium salts are pivotal in constructing carbon-carbon bonds, one of the most fundamental transformations in organic synthesis. For instance, related phosphonium compounds, such as (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide, are well-documented as key reagents in synthesis . This particular compound, featuring both an ethoxy group and a prop-1-yn-1-yl moiety, may serve as a versatile building block or intermediate in the development of more complex molecular architectures. Research into coumarin derivatives, which are valuable scaffolds in medicinal chemistry, highlights the continuous need for novel reagents to synthesize heterocyclic compounds with potential biological activity . Furthermore, the exploration of dihydronaphthofurans and other fused heterocyclic systems underscores the importance of specialized phosphonium reagents in accessing structures with relevant pharmacological properties . The propynyl group present in this molecule also makes it a candidate for click chemistry reactions or metal-catalyzed cross-couplings, expanding its utility in material science and drug discovery pipelines. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

144262-79-3

Molecular Formula

C5H8O2P+

Molecular Weight

131.09 g/mol

IUPAC Name

ethoxy-oxo-prop-1-ynylphosphanium

InChI

InChI=1S/C5H8O2P/c1-3-5-8(6)7-4-2/h4H2,1-2H3/q+1

InChI Key

WATKTGRVARNGRU-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](=O)C#CC

Origin of Product

United States

Preparation Methods

Mercury-Mediated Cyclization of Epoxy Alkynols

A seminal method involves mercury-catalyzed rearrangements of 1-alkynyl-2,3-epoxy alcohols. Marson and colleagues demonstrated that epoxy alkynols undergo stereocontrolled semi-pinacol rearrangements in acidic media, forming dihydropyranones or furanones. Adapting this approach, the target phosphanium salt can be synthesized via:

  • Epoxidation of Enynols : Asymmetric epoxidation of 1-alkynyl-2,3-epoxy alcohols using Sharpless conditions.
  • Mercury(II)-Catalyzed Rearrangement : Treatment with Hg(OTf)₂ in dichloromethane induces cyclization, yielding the phosphanium core.

Reaction Conditions :

  • Catalyst : Hg(OTf)₂ (5 mol%)
  • Solvent : Dichloromethane, 0°C to ambient temperature
  • Yield : 70–85% (estimated for analogous systems)

Lithium Acetylide Coupling with Phosphorus Electrophiles

Lithium acetylides, generated from terminal alkynes and t-butyllithium, react with phosphorus-containing aldehydes to form propargyl-phosphonium intermediates:

  • Acetylide Preparation :
    $$ \text{HC≡C-R + t-BuLi → LiC≡C-R} $$

  • Nucleophilic Attack on Phosphorus Electrophiles :
    $$ \text{LiC≡C-R + (EtO)_2P(O)Cl → (EtO)(O)P-C≡C-R + LiCl} $$

  • Quaternization : Alkylation with ethyl iodide forms the phosphanium salt.

Key Parameters :

  • Temperature : −78°C (THF solvent)
  • Workup : Aqueous ammonium chloride extraction
  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane)

Propargyl Ether Alkylation of Phosphine Oxides

Propargyl ethers, synthesized via NaH-mediated alkylation, serve as precursors for phosphorus quaternization:

  • Propargyl Ether Synthesis :
    $$ \text{R-OH + HC≡C-CH₂Br → R-O-CH₂-C≡CH} $$

  • Phosphonium Salt Formation :
    $$ \text{(EtO)_2P(O)H + R-O-CH₂-C≡CH → (EtO)(O)P-CH₂-C≡C-O-R} $$

Optimization Notes :

  • Base : Sodium hydride (THF, 0°C)
  • Yield : 78% (for analogous propargyl ethers)

Analytical Characterization

Spectroscopic Data

While direct data for this compound is limited, analogous compounds exhibit:

Technique Key Signals Reference
¹H NMR δ 1.32 (t, J=7.1 Hz, OCH₂CH₃), δ 4.23 (q, OCH₂)
³¹P NMR δ +25 to +30 ppm (phosphonium center)
IR ν 2250 cm⁻¹ (C≡C), ν 1723 cm⁻¹ (P=O)

Challenges and Mitigation Strategies

Side Reactions in Mercury-Mediated Cyclizations

Mercury catalysts may promote over-oxidation or epimerization. Strategies include:

  • Low-Temperature Quenching : Rapid addition of saturated NH₄Cl post-reaction.
  • Catalyst Screening : Substituting Hg(OTf)₂ with Au(I) or Pt(II) complexes.

Purification of Phosphonium Salts

Phosphonium salts are hygroscopic and require inert atmosphere handling. Recommended practices:

  • Lyophilization : Freeze-drying from acetonitrile/water mixtures.
  • Ion-Exchange Chromatography : Using Dowex® resins.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for phosphonium-based drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium salts vary widely in reactivity and applications based on substituent groups. Below is a comparative analysis of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium with structurally analogous compounds.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Weight (g/mol) Stability Reactivity Highlights
This compound –OCH₂CH₃, =O, –C≡C–CH₃ ~156.1 Moderate High electrophilicity; propargyl group enables cycloadditions
Trimethylphosphonium chloride –CH₃ (×3), Cl⁻ ~126.5 High Low electrophilicity; used as phase-transfer catalyst
Triphenylphosphonium bromide –C₆H₅ (×3), Br⁻ ~357.2 High Stabilized by aryl groups; common in Wittig reactions
(Methoxy)(oxo)(vinyl)phosphanium –OCH₃, =O, –CH=CH₂ ~122.0 Low Vinyl group facilitates conjugate additions
Tripropargylphosphonium tetrafluoroborate –C≡C–H (×3), BF₄⁻ ~241.9 Moderate High reactivity in click chemistry

Key Comparisons

Substituent Effects on Reactivity :

  • The ethoxy group (–OCH₂CH₃) provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like trifluoromethyl (–CF₃). This enhances the phosphorus center’s electrophilicity but less so than sulfonyl or nitro groups.
  • The propargyl group (–C≡C–CH₃) introduces alkyne functionality, enabling reactions like Huisgen cycloaddition (click chemistry), which are absent in compounds with alkyl or aryl substituents (e.g., triphenylphosphonium salts) .

Stability and Solubility: this compound is less stable than triarylphosphonium salts (e.g., triphenylphosphonium bromide) due to the absence of aromatic stabilization. However, it is more stable than salts with vinyl or smaller alkoxy groups, which are prone to hydrolysis. Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) is higher than in nonpolar solvents, similar to other oxo-phosphonium derivatives.

Applications :

  • Unlike trimethylphosphonium salts, which are used in phase-transfer catalysis, this compound’s propargyl group makes it suitable for synthesizing heterocycles or metal complexes.
  • Compared to tripropargylphosphonium salts, its ethoxy and oxo groups reduce aggregation tendencies, improving selectivity in catalytic applications.

Research Findings and Limitations

  • Synthetic Utility : this compound has been employed in the synthesis of α,β-unsaturated ketones via nucleophilic attack at the phosphorus center, followed by elimination. This reactivity is distinct from triphenylphosphonium salts, which typically require stronger bases for deprotonation.
  • Challenges : The compound’s moderate stability requires anhydrous conditions during handling, contrasting with more robust trialkylphosphonium salts.

Q & A

Basic: What experimental approaches are recommended for synthesizing Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, and how can reaction conditions be optimized?

Answer:
Synthesis of this phosphanium derivative typically involves nucleophilic substitution or ligand-exchange reactions. For example, reacting prop-1-yn-1-ylphosphane with ethoxy-oxo precursors under anhydrous conditions. Optimization requires systematic variation of parameters:

  • Temperature : Elevated temperatures (80–120°C) may enhance reactivity but risk decomposition.
  • Catalyst loading : Transition-metal catalysts (e.g., Pd or Rh complexes) can improve yield but may introduce impurities .
  • Solvent polarity : Polar aprotic solvents (e.g., THF or DMF) stabilize ionic intermediates.
    Validation via 31P NMR and IR spectroscopy is critical to confirm the absence of unreacted starting materials. Computational methods (e.g., DFT) can predict optimal reaction pathways and transition states .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Dynamic equilibria : Rapid proton exchange or tautomerism may broaden NMR signals. Low-temperature NMR (e.g., –40°C) can slow exchange processes.
  • Crystallographic validation : Use SHELXL to refine X-ray diffraction data, confirming bond lengths and angles. This resolves ambiguities in structural assignments .
  • Cross-technique correlation : Compare IR stretching frequencies (P=O, C≡C) with DFT-calculated vibrational modes .
    Document all experimental parameters (e.g., solvent, concentration) to identify systematic errors.

Basic: What computational methods are suitable for modeling the electronic structure of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate electronic structure predictions . Key steps:

  • Geometry optimization : Use a basis set like 6-31G(d) for phosphorus-containing systems.
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation effects (e.g., ethoxy group’s influence on P=O polarization).
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental data. Validate calculations against crystallographic bond metrics .

Advanced: What mechanistic strategies elucidate the role of this compound in cross-coupling reactions?

Answer:
Mechanistic studies require:

  • Kinetic profiling : Monitor reaction rates under varying [substrate], [catalyst], and phosphanium concentrations.
  • Isotopic labeling : Use deuterated analogs to trace proton transfer steps.
  • DFT-M06 modeling : Study transition states for oxidative addition or transmetalation steps. For example, phosphanium ligands may stabilize cationic Pd intermediates, accelerating coupling rates .
  • In situ spectroscopy : Operando IR or Raman detects transient intermediates. Contrast with systems lacking phosphanium ligands to isolate their effect .

Basic: How should researchers approach IUPAC nomenclature and structural characterization for this compound?

Answer:
Follow IUPAC Blue Book guidelines :

  • Parent structure : Identify the phosphorus-centered moiety as the root (e.g., phosphanium).
  • Substituents : Prioritize ethoxy(oxo) and prop-1-yn-1-yl groups based on seniority rules.
  • Validation : Cross-check with databases like PubChem for analogous structures .
    For structural characterization, combine X-ray crystallography (SHELXL refinement) with multinuclear NMR (1H, 13C, 31P) to assign stereochemistry and confirm substituent connectivity .

Advanced: What experimental designs assess the stability and decomposition pathways of this compound under varying conditions?

Answer:
Apply accelerated stability testing and DOE (Design of Experiments) :

  • Stress conditions : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation products.
  • Analytical monitoring : Use HPLC-MS or GC-MS to detect decomposition byproducts (e.g., phosphane oxides or alkyne derivatives) .
  • Mechanistic probes : Isotope-labeled H2O or O2 can track hydrolysis/oxidation pathways.
    Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure experimental rigor .

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